4-(4-acetylphenyl)-N-(adamantan-1-yl)piperazine-1-carboxamide
Overview
Description
4-(4-acetylphenyl)-N-(adamantan-1-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and an acetylphenyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)-N-(adamantan-1-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-acetylphenyl isocyanate: This can be achieved by treating 4-acetylphenylamine with phosgene or a phosgene substitute under controlled conditions.
Reaction with 1-adamantylamine: The 4-acetylphenyl isocyanate is then reacted with 1-adamantylamine to form the corresponding urea derivative.
Cyclization with piperazine: The urea derivative undergoes cyclization with piperazine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylphenyl)-N-(adamantan-1-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield 4-(4-carboxyphenyl)-N-1-adamantyl-1-piperazinecarboxamide, while reduction may produce 4-(4-hydroxyphenyl)-N-1-adamantyl-1-piperazinecarboxamide.
Scientific Research Applications
4-(4-acetylphenyl)-N-(adamantan-1-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-acetylphenyl isocyanate
- 4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one
- 1-(4-acetylphenyl)-3-alkylimidazolium salts
Uniqueness
4-(4-acetylphenyl)-N-(adamantan-1-yl)piperazine-1-carboxamide is unique due to the presence of the adamantyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and enhances its ability to interact with biological membranes, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-(1-adamantyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-16(27)20-2-4-21(5-3-20)25-6-8-26(9-7-25)22(28)24-23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-15H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVYIOVZAANNBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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